Ngaione

Description

Properties

IUPAC Name |

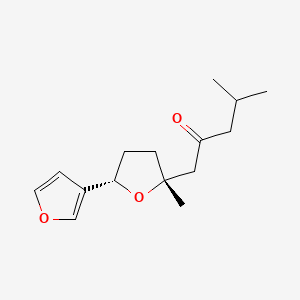

1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDWNOSFDVCDF-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-12-4 | |

| Record name | 4-Methyl-1-[(2S,5R)-2,3,4,5-tetrahydro-5-methyl[2,3′-bifuran]-5-yl]-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ngaione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Ngaione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ngaione is a naturally occurring furanosesquiterpenoid ketone, notably found in the leaves of the New Zealand native tree, Ngaio (Myoporum laetum).[1] Renowned for its potent hepatotoxicity in livestock, this compound also exhibits antibacterial and insect-repellent properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical and spectroscopic properties, a representative protocol for its isolation from natural sources, and a proposed mechanism for its cytotoxic activity. This document is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.

Chemical Structure and Identification

This compound is a sesquiterpenoid, meaning it is derived from three isoprene units and possesses 15 carbon atoms. Its core structure consists of a tetrahydrofuran ring linked to a furan ring, with an extended ketone-containing side chain.

-

IUPAC Name : 1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one

-

Molecular Formula : C₁₅H₂₂O₃

-

Stereochemistry : The molecule contains two stereocenters, designated as (2R, 5S), which are crucial for its specific biological activity.

The chemical structure of this compound is depicted below:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. While it is a well-identified natural product, comprehensive physical constant data is not widely reported in modern literature. The spectroscopic data provided are essential for its identification and structural confirmation.

| Property | Value |

| Molecular Weight | 250.33 g/mol |

| Molecular Formula | C₁₅H₂₂O₃ |

| Physical State | Oily liquid (typical for essential oils) |

| Melting Point | Data not readily available in the literature. |

| Boiling Point | Data not readily available in the literature. |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform); Insoluble in water.[2] |

| ¹H-NMR Spectroscopy | Specific chemical shifts not detailed in available literature. Expected signals would include those for furan protons, methyl groups, and protons adjacent to the ketone. |

| ¹³C-NMR Spectroscopy | Specific chemical shifts not detailed in available literature. Expected signals would include a downfield signal for the carbonyl carbon (~200 ppm) and signals for the furan and tetrahydrofuran rings.[3][4] |

| Infrared (IR) Spectroscopy | Expected strong absorption band for the C=O (ketone) stretch around 1715-1725 cm⁻¹.[5][6] Additional bands for C-O and C-H stretching would also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 250.[7][8] Common fragmentation patterns would involve cleavage adjacent to the carbonyl group and loss of the side chain.[9] |

Experimental Protocols: Isolation of this compound

The following is a representative protocol for the isolation of this compound from the leaves of Myoporum laetum, based on standard methodologies for essential oil extraction and purification.

Protocol 3.1: Steam Distillation for Essential Oil Extraction

Objective: To extract the volatile essential oil, containing this compound, from plant material.

Materials:

-

Fresh leaves of Myoporum laetum (1 kg)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)[10]

-

Heating mantle

-

Dichloromethane or Diethyl ether (for extraction)

-

Separatory funnel

-

Anhydrous magnesium sulfate or sodium sulfate

Methodology:

-

Preparation: Coarsely chop the fresh Ngaio leaves to increase the surface area for steam penetration.

-

Apparatus Setup: Assemble the steam distillation unit. Place approximately 2 liters of distilled water in the boiling flask. Loosely pack the chopped leaves into the biomass flask.[2]

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass, carrying the volatile essential oils with it. This vapor mixture then travels to the condenser.[10]

-

Condensation and Collection: The steam and oil vapor are cooled in the condenser, and the resulting liquid (a hydrosol and a separate oil layer) is collected in the receiver. Continue the process for 2-3 hours, or until no more oil is observed in the distillate.

-

Extraction: Combine all the collected distillate in a large separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[11]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude essential oil.

Protocol 3.2: Purification by Column Chromatography

Objective: To isolate pure this compound from the crude essential oil.

Materials:

-

Crude essential oil from Protocol 3.1

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system: Hexane and Ethyl Acetate (gradient elution)

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Methodology:

-

Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the chromatography column to avoid air bubbles. Add a small layer of sand on top to protect the silica bed.[12]

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of hexane. Carefully load this sample onto the top of the column.[13]

-

Elution: Begin eluting the column with 100% hexane, collecting fractions of approximately 10-15 mL in test tubes.[14]

-

Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate in the hexane (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane). This will elute compounds of increasing polarity.

-

Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Biological Activity and Proposed Signaling Pathway for Hepatotoxicity

This compound is a well-documented hepatotoxin.[1] While the precise molecular pathway has not been fully elucidated specifically for this compound, a plausible mechanism can be proposed based on the well-established toxicology of similar xenobiotics.[15][16][17] This proposed pathway involves metabolic activation to a reactive species, leading to oxidative stress and subsequent cell death.

The logical workflow for this proposed mechanism is detailed below.

References

- 1. Myoporum laetum • New Zealand Plant Conservation Network [nzpcn.org.nz]

- 2. eng.najah.edu [eng.najah.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. engineering.iastate.edu [engineering.iastate.edu]

- 11. magritek.com [magritek.com]

- 12. ijariit.com [ijariit.com]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]

- 15. phytopharmajournal.com [phytopharmajournal.com]

- 16. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources and Distribution of Ngaione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ngaione, a furanoid sesquiterpene ketone, is a naturally occurring toxin primarily found in the evergreen shrub Myoporum laetum, commonly known as the Ngaio tree. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It details experimental protocols for its extraction, isolation, and quantification, and explores its biosynthetic pathway. Furthermore, this guide elucidates the molecular mechanisms of this compound's biological activity, with a focus on its hepatotoxicity and the induction of apoptosis through the mitochondrial-mediated signaling pathway.

Natural Sources and Distribution of this compound

This compound is predominantly found in the leaves of the Ngaio tree (Myoporum laetum), a plant endemic to New Zealand.[1][2][3] The toxin is concentrated within pellucid glands present on the leaves.[4] Myoporum laetum is a fast-growing shrub or small tree that thrives in coastal and lowland forests throughout New Zealand.[1][5] Due to its hardiness and tolerance to salt spray, it is also cultivated in other temperate regions, including the Mediterranean Basin and parts of North and South America.[5] While Myoporum laetum is the principal source, other species within the Myoporum genus have also been reported to contain furanosesquiterpenoids, including this compound analogues.[6]

Quantitative Data on this compound Concentration

The concentration of this compound in Myoporum laetum can vary depending on the season and the specific part of the plant. The majority of quantitative data available pertains to the essential oil extracted from the leaves.

| Plant Part | Extraction Method | This compound Concentration (% of Essential Oil) | Seasonal Variation | Reference |

| Leaves | Hydrodistillation | 26.0 - 44.7% (v/w) | Highest in February (44.7%), lowest in August (26.0%) | [7] |

| Leaves | Not Specified | 70 - 80% | Not Specified | [8] |

Experimental Protocols

Extraction of this compound-rich Essential Oil by Steam Distillation

Steam distillation is an effective method for extracting the essential oil containing this compound from the leaves of Myoporum laetum.

Principle: This method utilizes steam to vaporize the volatile compounds from the plant material, which are then condensed and collected.

Apparatus:

-

Steam distillation unit (including a boiling flask, still pot, condenser, and receiving vessel)

-

Heating mantle

-

Fresh or dried leaves of Myoporum laetum

-

Distilled water

Protocol:

-

Freshly collected or air-dried leaves of Myoporum laetum are placed into the still pot of the steam distillation apparatus.

-

The boiling flask is filled with distilled water and heated to generate steam.

-

Steam is passed through the plant material in the still pot, causing the volatile essential oils, including this compound, to vaporize.

-

The mixture of steam and essential oil vapor travels to the condenser.

-

Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.

-

The condensate, a mixture of water and essential oil, is collected in a receiving vessel.

-

Due to their immiscibility, the essential oil will separate from the water, typically forming a layer on top, which can then be collected.

Isolation and Purification of this compound

Following extraction, this compound can be isolated and purified from the essential oil using chromatographic techniques.

Principle: This protocol utilizes column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to separate this compound from other components of the essential oil based on differences in polarity and affinity for the stationary phase.

Apparatus and Reagents:

-

Glass column for chromatography

-

Silica gel (60-120 mesh)

-

Solvents: n-hexane, ethyl acetate

-

Preparative HPLC system with a C18 column

-

Solvents for HPLC: Acetonitrile, water

-

Rotary evaporator

Protocol:

-

Silica Gel Column Chromatography: a. A glass column is packed with silica gel slurried in n-hexane. b. The crude essential oil is dissolved in a minimal amount of n-hexane and loaded onto the column. c. The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. d. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative HPLC: a. Fractions enriched with this compound are pooled and concentrated using a rotary evaporator. b. The concentrated sample is dissolved in the HPLC mobile phase and injected into the preparative HPLC system equipped with a C18 column. c. Isocratic or gradient elution with a mixture of acetonitrile and water is used to achieve fine separation. d. The peak corresponding to this compound is collected. e. The solvent is evaporated to yield purified this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound.

Principle: Volatile compounds are separated based on their boiling points and interactions with the stationary phase in a gas chromatograph and then detected and quantified by a mass spectrometer.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 6890 or similar

-

Mass Spectrometer: Agilent 5973 or similar

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 85 °C, hold for 5 min

-

Ramp 1: 3 °C/min to 185 °C, hold for 10 min

-

Ramp 2: 5 °C/min to 250 °C, hold for 5 min

-

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 33-350

Protocol:

-

Sample Preparation: A known amount of the essential oil or purified extract is dissolved in a suitable solvent (e.g., acetone). An internal standard can be added for improved accuracy.

-

Injection: A small volume (e.g., 1-2 µL) of the sample is injected into the GC.

-

Analysis: The sample is analyzed using the specified GC-MS parameters.

-

Quantification: The concentration of this compound is determined by comparing the peak area of this compound to a calibration curve prepared with known concentrations of a pure this compound standard.

Biosynthesis of this compound

This compound is a furanoid sesquiterpene, and its biosynthesis follows the general pathway for sesquiterpene synthesis in plants.

The biosynthesis begins with the production of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of all terpenoids. These precursors are synthesized via the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.

Three molecules of IPP are sequentially added to DMAPP to form the 15-carbon precursor, farnesyl diphosphate (FPP). FPP is a key intermediate and the direct precursor to all sesquiterpenes. A specific sesquiterpene synthase then catalyzes the cyclization of FPP to form the characteristic furanoid sesquiterpene backbone of this compound. Subsequent enzymatic modifications, such as oxidation, lead to the final structure of this compound.

Biological Activity and Signaling Pathways

Hepatotoxicity

The primary biological effect of this compound is its hepatotoxicity, causing liver damage in livestock that ingest the leaves of Myoporum laetum.[2][4] Ingestion can lead to symptoms such as photosensitization, jaundice, and in severe cases, death.[9] The mechanism of hepatotoxicity involves the metabolic activation of this compound in the liver, leading to the formation of reactive metabolites that can cause cellular damage.

Induction of Apoptosis via the Mitochondrial-Mediated Pathway

Studies on furanoid sesquiterpenes, the class of compounds to which this compound belongs, have shown that they can induce apoptosis (programmed cell death) in cancer cell lines.[1][10] The proposed mechanism involves the intrinsic or mitochondrial-mediated pathway of apoptosis.

This pathway is initiated by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[1][10] Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[1][10] The process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting mitochondrial outer membrane permeabilization and anti-apoptotic members like Bcl-2 inhibiting it.[11] Furanoid sesquiterpenes have been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.[1][10]

Conclusion

This compound, a prominent furanoid sesquiterpene from Myoporum laetum, presents a significant area of study for researchers in natural product chemistry, toxicology, and drug development. This guide has provided a detailed overview of its natural sources, methods for its extraction and analysis, its biosynthetic origins, and its mechanisms of biological activity. The hepatotoxic effects of this compound and its ability to induce apoptosis highlight its potential as both a toxicological agent and a lead compound for further investigation in cancer research. The provided experimental protocols and pathway diagrams offer a foundational resource for future studies on this intriguing natural product.

References

- 1. Furano-sesquiterpene from soft coral, Sinularia kavarittiensis: induces apoptosis via the mitochondrial-mediated caspase-dependent pathway in THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myoporum laetum - Wikipedia [en.wikipedia.org]

- 3. nativeplants.nz [nativeplants.nz]

- 4. academic.oup.com [academic.oup.com]

- 5. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. tandfonline.com [tandfonline.com]

- 8. IPCW Plant Report – California Invasive Plant Council [cal-ipc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

Biosynthesis Pathway of Ngaione in Myoporum laetum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ngaione is a toxic furanosesquiterpene found in the essential oil of Myoporum laetum, a plant native to New Zealand. This compound is of significant interest to researchers due to its potential biological activities and its role in livestock poisoning. Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential and mitigating its toxicity. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on established principles of sesquiterpenoid and furan ring biosynthesis in plants. Due to a lack of specific research on Myoporum laetum, the pathway presented herein is hypothetical and serves as a framework for future investigation. This document details the likely enzymatic steps, precursor molecules, and includes generalized experimental protocols for the elucidation of such pathways.

Introduction to this compound and Myoporum laetum

Myoporum laetum, commonly known as Ngaio, is a small evergreen tree belonging to the Scrophulariaceae family. The leaves of this plant are characterized by the presence of oil glands that synthesize and store a variety of secondary metabolites, including the toxic furanosesquiterpene, this compound. Ingestion of Ngaio leaves by livestock can lead to severe liver damage and photosensitization, with this compound being the primary causative agent. Despite its toxicity, traditional Māori medicine has utilized extracts of M. laetum for their antimicrobial and insect-repellent properties. The unique chemical structure and biological activity of this compound make its biosynthetic pathway a compelling subject for scientific inquiry, with potential applications in drug development and biotechnology.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of sesquiterpenoids, including this compound, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). FPP serves as the central branching point for the biosynthesis of a vast array of sesquiterpenoids.

Cyclization of FPP by Sesquiterpene Synthase (Hypothetical)

The first committed step in this compound biosynthesis is likely the cyclization of FPP, catalyzed by a specific sesquiterpene synthase (STS). The exact structure of the initial cyclic intermediate is unknown for this compound. However, based on the structure of other furanosesquiterpenoids, a germacrene or a related cyclic intermediate is a plausible candidate.

Post-Cyclization Modifications (Hypothetical)

Following the initial cyclization, a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, are expected to occur. These modifications would be responsible for introducing the furan ring and the ketone functional group characteristic of this compound. One proposed hypothesis for the formation of the furan ring involves the oxidation of a furanodiene intermediate. It has also been suggested that furanosesquiterpenoids in Myoporum species may originate from myoporone or dehydromyoporone through intramolecular aldol reactions, although this remains to be experimentally verified.

The following diagram illustrates a hypothetical biosynthesis pathway for this compound:

Quantitative Data

Currently, there is no published quantitative data regarding the enzyme kinetics, precursor concentrations, or product yields specifically for the this compound biosynthetic pathway in Myoporum laetum. The following table is provided as a template for future research to populate.

| Parameter | Value | Units | Experimental Conditions | Reference |

| FPPS | ||||

| Km (IPP) | Data not available | µM | ||

| Km (DMAPP) | Data not available | µM | ||

| kcat | Data not available | s-1 | ||

| Sesquiterpene Synthase (STS) | ||||

| Km (FPP) | Data not available | µM | ||

| kcat | Data not available | s-1 | ||

| This compound Concentration | ||||

| Leaf Tissue | Data not available | µg/g FW | ||

| Essential Oil | Data not available | % |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound would involve a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols that would be applicable.

Transcriptome Analysis for Candidate Gene Identification

Objective: To identify candidate genes encoding enzymes involved in this compound biosynthesis, such as STSs and CYP450s.

Methodology:

-

RNA Extraction: Extract total RNA from young leaves of Myoporum laetum, where this compound concentration is expected to be high.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina or PacBio) to generate a comprehensive transcriptome.

-

De Novo Assembly and Annotation: Assemble the sequencing reads to reconstruct full-length transcripts. Annotate the transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to identify putative STSs, CYP450s, and other enzyme families.

-

Differential Expression Analysis: Compare transcript abundance between tissues with high and low this compound content to identify upregulated genes that are likely involved in its biosynthesis.

Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes identified from transcriptome analysis.

Methodology:

-

Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast). Transform the constructs into a suitable heterologous host.

-

Protein Expression and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In vitro Enzyme Assays:

-

For STSs: Incubate the purified enzyme with FPP in a suitable buffer containing Mg2+ as a cofactor.

-

For CYP450s: Incubate the purified enzyme (often as microsomes from yeast) with the product of the STS reaction and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

-

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards.

An In-depth Technical Guide to the Physical and Chemical Properties of Ngaione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ngaione is a naturally occurring furanosesquiterpenoid ketone that is a significant area of interest in toxicology, pharmacology, and natural product chemistry.[1] It is most notably recognized as the principal toxic component in various plant species of the Myoporum genus, such as Myoporum laetum (Ngaio) and Myoporum deserti.[1] The compound is responsible for the hepatotoxicity observed in livestock that graze on these plants, leading to characteristic liver necrosis.[1] Beyond its toxic properties, this compound and the essential oils derived from Myoporum species have demonstrated potential antimicrobial and antifungal activities, making it a molecule of interest for further investigation in drug development.[1] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with experimental methodologies for its study.

Physical and Chemical Properties of (-)-Ngaione

The physical and chemical properties of (-)-Ngaione are summarized in the table below. These properties are essential for its extraction, purification, and characterization, as well as for understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₃ | [1][2] |

| Molecular Weight | 250.33 g/mol | [1][2] |

| CAS Number | 581-12-4 | [1][2] |

| IUPAC Name | 1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | [2] |

| Synonyms | (-)-Ngaione, this compound (-) | [2] |

| Boiling Point | 105-106 °C at 0.5 mmHg | |

| Specific Rotation ([α]D) | -14.6° (c=10.4 in CHCl₃) | |

| Appearance | Oily liquid | |

| Solubility | Information not readily available, but as a relatively nonpolar organic molecule, it is expected to be soluble in organic solvents like chloroform, acetone, and diethyl ether, and poorly soluble in water. |

Note: Specific quantitative data for melting point and solubility are not consistently reported in readily available literature.

Spectroscopic Data for Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry.

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in this compound. A characteristic strong absorption band would be expected for the carbonyl (C=O) group of the ketone.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound by providing a highly accurate mass measurement.[1] The fragmentation pattern observed in the mass spectrum can also provide structural information.

Experimental Protocols

Isolation of this compound from Myoporum species

A general workflow for the isolation of this compound from plant material is outlined below. The primary method for extracting essential oils, including this compound, is steam distillation.

1. Plant Material Collection and Preparation:

-

Fresh leaves and stems of a Myoporum species (e.g., Myoporum laetum) are collected.

-

The plant material is coarsely chopped to increase the surface area for efficient extraction.

2. Steam Distillation:

-

The prepared plant material is placed in a still.

-

Steam is passed through the plant material, which vaporizes the volatile compounds, including this compound.[3][4][5]

-

The steam and volatile compound mixture is then passed through a condenser.

-

Upon cooling, the mixture condenses, and the essential oil (containing this compound) separates from the aqueous phase (hydrosol) due to its immiscibility with water.[3][4]

3. Purification by Fractional Distillation:

-

The crude essential oil is subjected to fractional distillation under reduced pressure to separate this compound from other components of the essential oil based on differences in their boiling points.[6][7][8]

4. Characterization:

-

The purified this compound is characterized using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Below is a diagram illustrating the general experimental workflow for the isolation and characterization of this compound.

Biological Activity and Toxicological Profile

Hepatotoxicity of this compound

The primary toxic effect of this compound is severe liver damage.[1] The mechanism of this hepatotoxicity is believed to involve metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[9][10]

Proposed Mechanism of Hepatotoxicity:

-

Metabolic Activation: this compound is metabolized by CYP450 enzymes, which can lead to the formation of highly reactive, electrophilic intermediates.[9][10][11]

-

Depletion of Glutathione (GSH): These reactive metabolites can rapidly deplete the liver's stores of glutathione, a key antioxidant that protects cells from damage.[9]

-

Covalent Binding: Once GSH is depleted, the reactive metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction.[9][12]

-

Oxidative Stress: The depletion of antioxidants and the formation of reactive intermediates lead to a state of oxidative stress, where there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[13]

-

Cellular Damage and Death: The overwhelming oxidative stress and damage to cellular components can trigger signaling pathways that lead to apoptosis (programmed cell death) and necrosis, resulting in the observed liver damage.[13][14]

The following diagram illustrates a plausible signaling pathway for this compound-induced hepatotoxicity.

Antimicrobial Activity

Essential oils rich in this compound and related compounds have shown promising antimicrobial and antifungal properties. For instance, they have demonstrated significant antibacterial activity against Streptococcus pyogenes and notable antifungal activity against Aspergillus fumigatus and other molds.[1] This suggests that this compound could be a lead compound for the development of new antimicrobial agents.

Conclusion

This compound is a furanosesquiterpenoid of significant scientific interest due to its potent biological activities. Its well-documented hepatotoxicity, mediated by metabolic activation, presents a classic case study in toxicology. Conversely, its antimicrobial properties suggest potential therapeutic applications. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, and the investigation of its mechanisms of action. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity and to explore its potential as a scaffold for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. engineering.iastate.edu [engineering.iastate.edu]

- 4. galbanum.co [galbanum.co]

- 5. edenbotanicals.com [edenbotanicals.com]

- 6. chembam.com [chembam.com]

- 7. Purification [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mechanism-based inhibition of CYP450: an indicator of drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chemical toxicology: reactive intermediates and their role in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative stress - Wikipedia [en.wikipedia.org]

- 14. Apoptosis - Wikipedia [en.wikipedia.org]

Ngaione: A Furanosesquiterpenoid Ketone in Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ngaione is a naturally occurring furanosesquiterpenoid ketone found in various plant species, notably within the genera Myoporum and Eremophila.[1][2][3] This compound has garnered significant interest due to its potent biological activities, particularly its role as a key component of the plant's chemical defense system against herbivores and pathogens.[3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in plant defense, quantitative data on its biological activity, detailed experimental protocols for its study, and an exploration of the signaling and biosynthetic pathways with which it is associated. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this bioactive molecule.

Introduction to this compound

This compound is a toxic furanoid sesquiterpene ketone that plays a significant role in the chemical defense mechanisms of certain plants.[1][2][3] It is notably present in the essential oils of various species belonging to the Myoporaceae family, such as Myoporum deserti and Myoporum laetum.[4] The presence of this compound and related furanosesquiterpenes is a key factor in the toxicity of these plants to livestock.[3] Beyond its toxicity to vertebrates, this compound exhibits significant insecticidal and antifeedant properties, making it a subject of interest for the development of natural pesticides.[5]

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₂₂O₃ |

| Molar Mass | 250.33 g/mol |

| Class | Furanosesquiterpenoid Ketone |

| Appearance | Oily substance |

| Stereoisomers | (-)-Ngaione, (+)-Ngaione (Ipomeamarone), Epithis compound |

Role in Plant Defense Mechanisms

This compound is a prime example of a chemical defense compound produced by plants to deter herbivores. Its presence in high concentrations in the leaves of plants like Myoporum species makes them unpalatable and toxic to a wide range of generalist herbivores.

Antifeedant and Insecticidal Activity

The primary role of this compound in plant defense is its potent antifeedant and insecticidal activity. Studies on related furanosesquiterpenes, such as epithis compound from Myoporum bontioides, have demonstrated significant toxicity to insects like the common cutworm, Spodoptera litura.[5] The essential oil containing these compounds was found to cause mortality in over 50% of the insects at a concentration of 1.6% after 48 hours in an antifeedant bioassay.[5] This suggests that this compound acts as a powerful deterrent, reducing the amount of damage the plant sustains from herbivorous insects.

Quantitative Data on Biological Activity

While specific LD50 and IC50 values for pure this compound against a wide range of pests are not extensively documented in publicly available literature, the following table summarizes the reported toxicity of an essential oil rich in a this compound stereoisomer against Spodoptera litura.[5]

| Compound/Extract | Target Organism | Concentration | Exposure Time (hours) | Observed Effect |

| Essential oil of Myoporum bontioides (containing 81.52% epithis compound) | Spodoptera litura | 1.6% | 48 | >50% mortality |

| Ethyl acetate fraction of Myoporum bontioides leaves | Spodoptera litura | 4.0% | 48 | >50% mortality |

Experimental Protocols

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of this compound from the leaves of Myoporum species, based on methods used for extracting essential oils and furanosesquiterpenes from plant tissues.

Objective: To extract and isolate this compound from Myoporum leaves.

Materials:

-

Fresh or dried leaves of Myoporum species (e.g., M. deserti)

-

Grinder or blender

-

Soxhlet apparatus

-

Hexane or other suitable non-polar solvent

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluting solvents (e.g., hexane-ethyl acetate mixtures)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

Glassware (flasks, beakers, funnels, etc.)

-

Safety equipment (fume hood, gloves, goggles)

Methodology:

-

Sample Preparation: Air-dry the fresh leaves in the shade for several days or use oven-dried leaves. Grind the dried leaves into a coarse powder.

-

Soxhlet Extraction:

-

Place the powdered leaf material into a thimble and insert it into the Soxhlet extractor.

-

Fill the boiling flask with hexane.

-

Assemble the Soxhlet apparatus and heat the solvent. The extraction is carried out for 6-8 hours.

-

-

Solvent Evaporation: After extraction, concentrate the hexane extract using a rotary evaporator to obtain a crude oily residue.

-

Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Load the crude extract onto the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

-

Fraction Analysis:

-

Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp. This compound and other furanosesquiterpenes will appear as dark spots.

-

Combine the fractions containing the compound of interest (based on Rf value).

-

-

Final Purification: Re-chromatograph the combined fractions if necessary to obtain pure this compound. Evaporate the solvent to yield the purified compound.

Antifeedant Bioassay

This protocol describes a no-choice leaf disc bioassay to evaluate the antifeedant activity of this compound against a generalist herbivore like Spodoptera litura.[6]

Objective: To determine the antifeedant effect of this compound on Spodoptera litura larvae.

Materials:

-

Third-instar larvae of Spodoptera litura (starved for 2-4 hours before the experiment).

-

Fresh, tender castor bean leaves (or another suitable host plant).

-

Purified this compound.

-

Acetone (as a solvent).

-

Petri dishes (9 cm diameter).

-

Leaf punch or cork borer (to cut leaf discs of a standard size).

-

Micropipette.

-

Filter paper.

-

Distilled water.

Methodology:

-

Preparation of Test Solutions: Prepare different concentrations of this compound in acetone. A control solution of pure acetone should also be prepared.

-

Leaf Disc Preparation:

-

Wash the castor bean leaves thoroughly with water and allow them to air dry.

-

Cut leaf discs of a uniform size (e.g., 5 cm diameter) using a leaf punch.

-

-

Treatment Application:

-

Treat the leaf discs evenly with a known volume (e.g., 100 µl) of the different concentrations of the this compound solution using a micropipette.

-

Treat the control leaf discs with the same volume of acetone.

-

Allow the solvent to evaporate completely at room temperature.

-

-

Bioassay Setup:

-

Line the bottom of each petri dish with moist filter paper to maintain humidity.

-

Place one treated leaf disc in each petri dish.

-

Introduce one pre-starved third-instar larva of S. litura into each petri dish.

-

Each treatment and the control should be replicated multiple times (e.g., 3-5 replicates).

-

-

Data Collection:

-

After 24 and 48 hours, record the larval mortality in each petri dish.

-

The area of the leaf disc consumed by the larva can also be measured to calculate the antifeedant index.

-

-

Data Analysis: Calculate the percentage of mortality for each concentration. The antifeedant activity can be calculated using the formula:

-

Antifeedant Index (%) = [(C - T) / (C + T)] * 100

-

Where C is the area of the leaf consumed in the control and T is the area of the leaf consumed in the treatment.

-

Signaling Pathways in Plant Defense

While direct studies on how this compound influences plant signaling pathways are scarce, its role as a defense compound suggests an interplay with established defense signaling networks, primarily the jasmonate and salicylate pathways.

Jasmonate and Salicylate Signaling

The jasmonic acid (JA) and salicylic acid (SA) pathways are central to a plant's response to biotic stress.[7][8][9][10][11] The JA pathway is predominantly activated in response to wounding and attack by necrotrophic pathogens and herbivorous insects.[7] The SA pathway is typically induced by biotrophic pathogens. These pathways can interact, often antagonistically, to fine-tune the plant's defense response.

It is plausible that the production of this compound is, at least in part, regulated by the jasmonate signaling pathway. Wounding by herbivores triggers the synthesis of jasmonic acid, which then activates the expression of a suite of defense-related genes, including those responsible for the production of secondary metabolites like terpenoids.[12][13][14][15]

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The biosynthesis of sesquiterpenes specifically proceeds through the formation of farnesyl pyrophosphate (FPP).

Proposed Biosynthetic Pathway

The specific enzymatic steps for this compound biosynthesis have not been fully elucidated. However, based on the known biosynthesis of other sesquiterpenoids, a plausible pathway can be proposed. The pathway likely begins with the cyclization of farnesyl pyrophosphate, followed by a series of oxidation and rearrangement reactions to form the characteristic furan ring and ketone group of this compound.

Conclusion and Future Perspectives

This compound is a potent furanosesquiterpenoid that plays a critical role in the chemical defense of Myoporum and Eremophila species. Its insecticidal and antifeedant properties make it a promising candidate for the development of novel biopesticides. Further research is needed to fully elucidate its specific biosynthetic pathway, its precise mode of action on target organisms, and its interaction with plant defense signaling networks. A deeper understanding of these aspects will be crucial for harnessing the full potential of this compound in agricultural and pharmaceutical applications. The development of high-throughput screening methods and detailed toxicological studies will be essential next steps in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Myoporum laetum • New Zealand Plant Conservation Network [nzpcn.org.nz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora | MDPI [mdpi.com]

- 13. Dissecting the Role of Promoters of Pathogen-sensitive Genes in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Induced expression of defense-related genes in Arabidopsis upon infection with Phytophthora capsici - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ecological Impact of Ngaione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ngaione is a naturally occurring furanosesquiterpenoid ketone found in the leaves of the Ngaio tree (Myoporum laetum), a plant endemic to New Zealand.[1] Historically, the leaves of the Ngaio tree were used by Māori for their insect-repellent properties.[2][3] However, this compound is primarily recognized for its significant hepatotoxicity, particularly in livestock. This technical guide provides a comprehensive overview of the known ecological impact of this compound, summarizing toxicological data, detailing experimental protocols from key studies, and visualizing putative toxicological pathways. The information presented is intended to support further research into the mechanisms of furanosesquiterpenoid toxicity and the development of potential therapeutic interventions for toxin-induced liver injury.

Toxicological Profile of this compound

This compound is a potent liver toxin that affects a range of mammals. The primary mechanism of toxicity is damage to the liver, which can lead to severe illness and death in animals that ingest sufficient quantities of Ngaio leaves.[1][2]

Affected Species

Confirmed cases of this compound poisoning have been documented in the following species:

Clinical Manifestations of Toxicity

Exposure to this compound through the ingestion of M. laetum leaves leads to a consistent set of clinical signs indicative of liver damage. These include:

-

Anorexia

-

Restlessness

-

Ruminal stasis

-

Jaundice

-

Dry feces, sometimes with mucus or blood

-

Photosensitization, particularly in surviving animals, affecting the face, ears, eyes, and lips.

Quantitative Toxicological Data

Table 1: Experimental Intoxication of Sheep with Myoporum laetum

| Dosage of Fresh Green Plant | Outcome | Key Clinical Findings |

| 4 g/kg body weight daily for 10 days | Survival, no clinical signs | N/A |

| 20 g/kg body weight | Survival | Anorexia, restlessness, ruminal stasis, jaundice, photodermatitis |

| 40 g/kg body weight | 5 out of 9 sheep died | Anorexia, restlessness, ruminal stasis, jaundice |

| 8 g/kg body weight in two daily doses | Survival | Anorexia, restlessness, ruminal stasis, jaundice, photodermatitis |

Data sourced from experimental studies on sheep.

Table 2: Biochemical and Histological Findings in Livestock

| Parameter | Observation in Sheep | Observation in Calves |

| Serum Aspartate Aminotransferase (AST) | Increased | Increased |

| Serum Gamma-Glutamyl Transferase (GGT) | Increased | Increased |

| Serum Bilirubin | Increased | Increased |

| Liver Histology | Periportal liver necrosis | Centrilobular necrosis, sometimes extending to the midzonal region |

Biochemical and histological changes observed in livestock after ingestion of Myoporum laetum.

Experimental Protocols

The following methodologies are based on published studies of experimental intoxication of livestock with M. laetum.

Animal Dosing and Observation

-

Animal Models: Healthy sheep and calves are used as experimental subjects.

-

Test Material: Fresh green leaves of Myoporum laetum are collected from various locations and seasons to account for potential variations in toxicity.

-

Dosing Regimen: The plant material is administered orally to the animals at specified doses (e.g., g/kg body weight). Dosing can be a single administration or repeated over several days.

-

Clinical Observation: Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appetite, and physical appearance.

-

Blood Sampling: Blood samples are collected at regular intervals (e.g., baseline and post-dosing) for biochemical analysis.

Biochemical Analysis

-

Serum Separation: Blood samples are centrifuged to separate the serum.

-

Enzyme and Bilirubin Assays: Serum levels of liver enzymes (AST, GGT) and bilirubin are quantified using standard automated biochemical analyzers.

Histopathological Examination

-

Tissue Collection: Liver tissue samples are collected during necropsy from animals that succumb to poisoning or from biopsies of surviving animals at specified time points.

-

Fixation and Processing: The liver tissue is fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin wax.

-

Staining and Microscopy: Thin sections (e.g., 5 µm) are cut and stained with hematoxylin and eosin (H&E). The stained sections are then examined under a light microscope to assess for pathological changes such as necrosis.

Visualization of Pathways and Workflows

Experimental Workflow for this compound Toxicity Study

Caption: Experimental workflow for investigating this compound toxicity in livestock.

Putative Signaling Pathway for this compound-Induced Hepatotoxicity

While the precise molecular signaling pathways of this compound toxicity are not yet fully elucidated, a generalized pathway for xenobiotic-induced liver injury can be proposed. This hypothetical pathway involves metabolic activation of the toxin, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.

Caption: A putative signaling pathway for this compound-induced liver injury.

Conclusion and Future Directions

This compound, a furanosesquiterpenoid from Myoporum laetum, presents a significant ecological concern due to its hepatotoxicity in livestock. While current research has established the clinical and pathological outcomes of this compound poisoning, further investigation is required to elucidate the specific molecular mechanisms of its toxicity. Future research should focus on:

-

Determining the LD50 of purified this compound in various animal models.

-

Identifying the specific cytochrome P450 enzymes involved in this compound metabolism.

-

Characterizing the precise signaling pathways that lead to hepatocyte death.

-

Investigating potential therapeutic agents that can mitigate this compound-induced liver damage.

A deeper understanding of this compound's toxicological profile will not only aid in the management of livestock poisoning but also contribute to the broader knowledge of furanosesquiterpenoid toxicity and drug-induced liver injury.

References

Preliminary Toxicity Screening of Ngaione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ngaione, a furanosesquiterpenoid ketone, is a significant component of the essential oils from various Myoporum species. Traditionally, plants from this genus have been used in folk medicine; however, they are also known for their toxicity to livestock, primarily causing liver damage.[1][2][3] This technical guide provides a comprehensive overview of the preliminary toxicity screening of this compound, summarizing available data on its toxicological profile. It details experimental protocols for in vivo and in vitro toxicity assessment and outlines the proposed mechanism of action. This guide is intended to serve as a foundational resource for researchers involved in the study of natural products and for professionals in drug development who may encounter furanosesquiterpenoid scaffolds.

Introduction

This compound is a naturally occurring furanosesquiterpenoid found in the essential oils of several plant species, most notably from the Myoporum genus, such as Myoporum laetum (Ngaio) and Myoporum deserti.[1][3] While some plants containing this compound have been utilized in traditional medicine for their purported antibacterial and insect-repellent properties, numerous reports have documented their toxicity to grazing animals, including cattle, sheep, and horses.[1][2] The primary organ affected by this compound toxicity is the liver, with potential for kidney and lung damage as well.[3]

The toxic properties of this compound are attributed to its furan moiety, a common feature in a number of other hepatotoxic natural products.[3] Understanding the toxicological profile of this compound is crucial for risk assessment and for the safe development of any potential therapeutic agents derived from or containing a furanosesquiterpenoid core. This guide summarizes the current knowledge on this compound toxicity and provides detailed methodologies for its further investigation.

In Vivo Toxicity Data

Table 1: In Vivo Toxicity of this compound-Containing Essential Oils

| Animal Model | Route of Administration | Test Substance | Effective Toxic Dose | Observed Effects |

| Calves | Oral | Myoporum tetrandrum essential oil | 50 - 134 mg/kg | Extensive haemorrhagic centrilobular liver necrosis |

| Sheep | Oral | Myoporum tetrandrum essential oil | 55 - 66 mg/kg | Centrilobular or periportal liver lesions, acute pulmonary edema |

| Mice | Intraperitoneal | Myoporone (structurally similar) | Not specified | This compound-like toxicity |

Data compiled from available literature. It is important to note that these values are for essential oil mixtures and not for purified this compound.

In Vitro Cytotoxicity Data

Currently, there is a lack of specific IC50 values for this compound in the scientific literature. To address this gap, standardized cytotoxicity assays should be performed. Liver-derived cell lines, such as HepG2 (human hepatoma cell line), and primary hepatocytes are the most relevant models for assessing the cytotoxic potential of a known hepatotoxin like this compound.

Table 2: Proposed In Vitro Cytotoxicity Screening of this compound

| Cell Line | Assay Type | Exposure Time | Endpoint |

| HepG2 | MTT Assay | 24, 48, 72 hours | Cell Viability (IC50) |

| HepG2 | Neutral Red Uptake Assay | 24, 48, 72 hours | Cell Viability (IC50) |

| Primary Rat Hepatocytes | LDH Release Assay | 24, 48, 72 hours | Cell Membrane Integrity (EC50) |

Mechanism of Toxicity

The toxicity of this compound is believed to be mediated through its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[3] The furan ring of the this compound molecule is susceptible to oxidation, leading to the formation of a highly reactive, unsaturated dialdehyde metabolite. This reactive metabolite can then form covalent adducts with cellular macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction, oxidative stress, and ultimately, cell death (necrosis or apoptosis). This process is a common mechanism for the toxicity of many furan-containing compounds.

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

Caption: Proposed metabolic activation pathway of this compound leading to hepatotoxicity.

Experimental Protocols

The following are detailed, generalized protocols for the preliminary toxicity screening of this compound. These should be adapted and optimized based on specific laboratory conditions and research objectives.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure with the use of a minimal number of animals.

Experimental Workflow for Acute Oral Toxicity Study

Caption: Workflow for an in vivo acute oral toxicity study of this compound.

Methodology:

-

Animals: Use healthy, young adult female rats (e.g., Sprague-Dawley or Wistar), 8-12 weeks old. House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the experiment.

-

Fasting: Fast the animals overnight (withhold food but not water) before dosing.

-

Dose Preparation: Dissolve this compound in a suitable vehicle (e.g., corn oil). The concentration should be prepared such that the required dose is administered in a volume of 1-2 mL/kg body weight.

-

Dosing: Administer a single oral dose of this compound using a gavage needle. Start with a dose of 300 mg/kg.

-

Observations: Observe the animals closely for the first 30 minutes, then periodically during the first 24 hours, with special attention during the first 4 hours. Daily observations should be made for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Record the body weight of each animal shortly before dosing and then weekly.

-

Endpoint: The study is terminated at 14 days. If an animal shows severe signs of distress or is moribund, it should be humanely euthanized.

-

Necropsy: At the end of the study, all surviving animals are euthanized. Perform a gross necropsy on all animals and preserve the liver for histopathological examination.

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels according to the OECD 423 guideline.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for an in vitro MTT cytotoxicity assay of this compound.

Methodology:

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. The final concentration of the solvent should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the treated plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Metabolism Study using Liver Microsomes

This assay helps to determine if this compound is a substrate for cytochrome P450 enzymes.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from rat, mouse, or human), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: Pre-incubate the reaction mixture at 37°C for a few minutes. Initiate the reaction by adding this compound at a specific concentration.

-

Time Points: Take aliquots of the reaction mixture at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using a suitable analytical method such as LC-MS/MS.

-

Inhibitor Studies: To identify the specific CYP isoforms involved, conduct the assay in the presence of known inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4).

Conclusion

This compound, a furanosesquiterpenoid from Myoporum species, exhibits significant hepatotoxicity, likely through metabolic activation by cytochrome P450 enzymes. While precise quantitative toxicity data for the pure compound is lacking, studies on related essential oils confirm its potent in vivo effects. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound's toxicity. Further research is warranted to establish definitive LD50 and IC50 values, elucidate the specific signaling pathways involved in its cytotoxicity, and fully characterize its metabolic profile. This information is critical for assessing the risks associated with exposure to this compound-containing plants and for guiding the development of any furanosesquiterpenoid-based therapeutic agents.

References

Exploring the Biodiversity of Ngaione-Producing Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ngaione, a furanosesquiterpene ketone, is a prominent secondary metabolite found within the genera Myoporum and Eremophila, both belonging to the Scrophulariaceae family. This compound is of significant interest due to its biological activities, including toxicity to livestock and potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge on this compound-producing species, including their biodiversity and the quantitative variation of this compound content. It further details established experimental protocols for the extraction and analysis of this compound and presents a putative biosynthetic pathway based on current understanding of sesquiterpenoid synthesis in plants. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and related fields.

Biodiversity of this compound-Producing Species

This compound has been primarily identified in species of the genus Myoporum, native to Australia, New Zealand, and the Pacific Islands, and the closely related Australian endemic genus Eremophila. These plants have evolved in diverse environments, leading to significant chemical variation, including the production of different chemotypes within a single species.

Myoporum Species

The genus Myoporum comprises approximately 30 species of shrubs and small trees. The most well-studied this compound-producing species is Myoporum laetum, commonly known as Ngaio, which is endemic to New Zealand. Several other Myoporum species have also been reported to contain this compound and other furanosesquiterpenes.

Eremophila Species

The genus Eremophila, commonly known as emu bushes, is a large genus of over 200 species, predominantly found in the arid and semi-arid regions of Australia. Certain species and chemotypes within this genus are known to produce this compound. The existence of a "this compound chemotype" in Eremophila deserti highlights the intraspecific variation in the production of this compound.[1][2]

Quantitative Data on this compound Content

The concentration of this compound in producing species can vary significantly depending on the species, geographic location, season, and specific chemotype. The available quantitative data is summarized in the table below.

| Species | Plant Part | This compound Concentration (% of Essential Oil) | Reference |

| Myoporum laetum | Leaves | 26.0 - 44.7% | [3] |

| Eremophila deserti | Leaves | Present in "this compound chemotype" | [1][2] |

Note: The data for Eremophila deserti indicates the presence of a chemotype rich in this compound, but specific percentage ranges from the available literature are not provided.

Experimental Protocols

The isolation and quantification of this compound typically involve the extraction of the essential oil from the plant material, followed by chromatographic analysis.

Extraction of Essential Oil by Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials.[4][5] This technique is suitable for volatile compounds like this compound.

Protocol:

-

Plant Material Preparation: Fresh or air-dried leaves of the target species are coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is used. The ground plant material is placed in the still pot, and water is added.

-

Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.

-

Condensation: The steam and oil vapor mixture is then passed through a condenser, where it cools and liquefies.

-

Separation: The condensate is collected in a separator (Florentine flask), where the essential oil, being less dense than water, forms a layer on top and can be physically separated.[4]

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at low temperature to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds in a mixture, making it ideal for the analysis of essential oils and the quantification of this compound.

Protocol:

-

Sample Preparation: A dilute solution of the extracted essential oil is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane). An internal standard (e.g., n-alkane series or a compound with similar chemical properties to this compound but not present in the sample) should be added for accurate quantification.[6]

-

GC-MS Analysis:

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A suitable temperature program is used to elute the compounds of interest.

-

Detection (MS): As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library (e.g., NIST).

-

-

Quantification:

-

Calibration Curve: A series of standard solutions of pure this compound of known concentrations are prepared and analyzed by GC-MS to create a calibration curve.

-

Peak Area Integration: The peak area of this compound in the sample chromatogram is integrated.

-

Concentration Calculation: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, taking into account the dilution factor and the amount of internal standard used.

-

Signaling Pathways and Biosynthesis

Putative Biosynthetic Pathway of this compound

This compound is a furanosesquiterpene, and its biosynthesis is expected to follow the general pathway of sesquiterpenoid synthesis in plants. This pathway originates from the mevalonate (MVA) pathway in the cytosol, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the putative biosynthetic pathway of this compound are as follows:

-

Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Sesquiterpene Cyclization: A specific sesquiterpene synthase (STS) catalyzes the cyclization of FPP to form a cyclic sesquiterpene intermediate. The exact structure of this intermediate for this compound biosynthesis is yet to be determined.

-

Post-Cyclization Modifications: The cyclic sesquiterpene intermediate undergoes a series of post-cyclization modifications, including oxidation and rearrangement reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, to form the final furanone ring and the ketone group characteristic of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Ngaione from Myoporum laetum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoporum laetum, commonly known as Ngaio, is a tree native to New Zealand.[1][2] Its leaves are rich in essential oils and contain a variety of bioactive compounds, including the furanosesquiterpene Ngaione.[1][3][4] this compound is of significant interest to researchers due to its potential biological activities, although it is also recognized for its toxicity, particularly causing liver damage in livestock.[1][2][3] The extraction and isolation of this compound are critical steps for its further study in pharmacology and drug development. These application notes provide detailed protocols for the extraction of this compound from Myoporum laetum leaves and its subsequent isolation and purification.

Extraction of this compound from Myoporum laetum

Several methods can be employed for the extraction of essential oils containing this compound from the leaves of Myoporum laetum. The choice of method will depend on factors such as the desired purity of the initial extract, the scale of the extraction, and the available equipment. The primary methods include steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Data Presentation: Comparison of Extraction Methods

| Extraction Method | Principle | Typical Yield of Essential Oil (from plant material) | Advantages | Disadvantages |

| Steam Distillation | Volatilization of compounds with steam followed by condensation and separation. | 0.1% - 2.0% (w/w) | - Well-established and relatively simple setup.- Avoids the use of organic solvents.- Suitable for large-scale extraction. | - High temperatures can lead to the degradation of thermolabile compounds.- Less efficient for non-volatile or semi-volatile compounds. |

| Solvent Extraction | Dissolving the target compounds in a suitable organic solvent. | 1.0% - 10.0% (w/w) | - High extraction efficiency.- Suitable for a wide range of compounds with varying polarities.- Can be performed at room temperature, preserving thermolabile compounds. | - Use of potentially toxic and flammable organic solvents.- Co-extraction of undesirable compounds (e.g., pigments, waxes).- Requires a solvent removal step. |

| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (typically CO₂) as the extraction solvent. | 0.5% - 5.0% (w/w) | - "Green" and environmentally friendly method.- High selectivity by tuning temperature and pressure.- Solvent is easily removed, leaving no residue.- Low operating temperatures preserve thermolabile compounds. | - High initial equipment cost.- May require a co-solvent for more polar compounds.- Optimization of parameters (pressure, temperature) can be complex. |

Experimental Protocols

Protocol 1: Steam Distillation of Myoporum laetum Leaves

This protocol describes the extraction of the essential oil containing this compound from fresh leaves of Myoporum laetum using a Clevenger-type apparatus.

Materials and Equipment:

-

Fresh leaves of Myoporum laetum

-

Distilled water

-

Clevenger-type steam distillation apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collection burette

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-